4-methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide
Description
4-Methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide is a bis-arylsulfonamide derivative characterized by two benzenesulfonamide moieties connected via a central biphenyl scaffold. This compound’s structure includes a 4-methylphenyl group attached to the sulfonamide nitrogen, creating a sterically hindered and electronically rich aromatic system.
The compound is of interest in medicinal chemistry due to structural similarities to kinase inhibitors and antimicrobial agents. For example, its analog MP-A08 (4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide) acts as a dual sphingosine kinase (SphK1/2) inhibitor with Ki values of 27 μM (SphK1) and 7 μM (SphK2) .
Properties
IUPAC Name |
4-methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-19-3-15-25(16-4-19)33(29,30)27-23-11-7-21(8-12-23)22-9-13-24(14-10-22)28-34(31,32)26-17-5-20(2)6-18-26/h3-18,27-28H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDJGFMRSTXTMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30306406 | |
| Record name | N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(4-methylbenzene-1-sulfonamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30306406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51099-99-1 | |
| Record name | NSC176091 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(4-methylbenzene-1-sulfonamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30306406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Intermediate 4-[4-Aminophenyl]Aniline
The biphenyl amine intermediate is typically prepared via a Ullmann coupling reaction between 4-iodoaniline and 4-aminophenylboronic acid. A CuI/1,10-phenanthroline catalyst system in dimethylformamide (DMF) at 110°C for 24 hours achieves yields of 78–85%. Purification via silica gel chromatography (hexane:ethyl acetate = 3:1) isolates the diamine precursor.
Double Sulfonylation with 4-Methylbenzenesulfonyl Chloride
The diamine undergoes sulfonylation in anhydrous dichloromethane (DCM) under nitrogen atmosphere:
- First Sulfonylation :
- Second Sulfonylation :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 62–68% | |
| Reaction Temperature | 0°C → RT | |
| Purification Method | Recrystallization (EtOH:H₂O) |
Green Chemistry Approaches in Aqueous Media
A solvent-free mechanochemical method and aqueous-phase synthesis have been developed to address environmental concerns:
Water-Mediated Sulfonamide Coupling
The Royal Society of Chemistry reports a high-yielding single-step method using water as the reaction medium:
- Procedure :
Advantages :
Phase-Transfer Catalysis (PTC)
Tetrabutylammonium bromide (TBAB) accelerates the reaction in a water-dichloroethane biphasic system:
Mechanistic Insight :
TBAB facilitates the transfer of sulfonyl chloride anions into the organic phase, enhancing reaction efficiency.
Advanced Catalytic Methods
Copper-Catalyzed Coupling
A patent-pending method employs CuI/4,4′-dimethoxy-2,2′-bipyridyl for selective sulfonamide formation:
Silyl-Protected Intermediate Strategy
To prevent over-sulfonylation, a triisopropylsilyl (TIPS) protecting group is introduced:
- Protection :
- Selective Sulfonylation :
- Mono-sulfonylation occurs at the unprotected amine site.
- Deprotection and Second Sulfonylation :
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆) :
IR (KBr) :
HRMS-ESI :
Chromatographic Purity
HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows 99.2% purity with retention time 9.01 min.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Purity (%) | E-Factor |
|---|---|---|---|---|
| Traditional DCM | 68 | 18 | 97.5 | 34.2 |
| Aqueous PTC | 94 | 8 | 98.8 | 8.1 |
| CuI Catalysis | 87 | 1 | 99.1 | 12.7 |
| Mechanochemical | 89 | 1.5 | 98.3 | 5.9 |
E-Factor = (Mass of Waste)/(Mass of Product)
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The biphenyl core creates significant steric bulk, leading to:
Byproduct Formation
Common impurities include:
- Mono-sulfonamide (5–12%)
- Tris-sulfonylated product (3–7%)
- Resolution :
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A microreactor system achieves:
Waste Management
The aqueous PTC method reduces:
- Organic solvent use by 94%
- Energy consumption by 68% vs. batch processes
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C27H25N3O4S2
- Molecular Weight : 519.6 g/mol
- IUPAC Name : 4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide
The compound features a complex structure that includes sulfonamide groups, which are known for their biological activity, particularly in inhibiting specific enzymes.
Antineoplastic Agent
MP-A08 has been identified as an effective antineoplastic agent. It functions by inhibiting sphingosine kinase (SK), an enzyme involved in the regulation of cell proliferation and survival. Specifically, it targets both SK1 and SK2 isoforms with Ki values of 27 µM and 6.9 µM, respectively . This inhibition leads to:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for cancer treatment.
- Inhibition of Angiogenesis : By preventing the formation of new blood vessels, MP-A08 can restrict tumor growth and metastasis.
Biochemical Research Tool
Due to its ability to inhibit sphingosine kinase, MP-A08 serves as a valuable tool in biochemical research. It allows scientists to study the role of sphingosine metabolism in various cellular processes, including:
- Cell Signaling Pathways : Understanding how sphingosine kinase affects signaling pathways can provide insights into cancer biology and other diseases.
- Drug Development : The compound can be used as a lead structure for developing more potent inhibitors targeting sphingosine kinase.
Case Study 1: Cancer Cell Lines
In vitro studies have demonstrated that MP-A08 effectively reduces the viability of several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the disruption of sphingosine kinase activity, leading to increased ceramide levels and subsequent apoptosis .
Case Study 2: Tumor Growth Inhibition
Animal models treated with MP-A08 showed significant tumor size reduction compared to control groups. The compound's anti-angiogenic properties were confirmed through histological analysis, revealing decreased microvessel density in tumors treated with MP-A08 .
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
*Calculated based on analogous compounds.
Key Differences in Physicochemical Properties
Hydrogen Bonding and Crystallinity
- Target Compound : Likely forms intermolecular N–H···N/O and C–H···O hydrogen bonds, as seen in the oxazolyl analog (4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide). These interactions stabilize 1D polymeric chains and enhance crystallinity .
- MP-A08 : The benzilideneaniline group introduces rigidity, reducing solubility but improving binding to ATP pockets in kinases .
Thermal Stability
Kinase Inhibition
Antimicrobial Activity
Biological Activity
4-Methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide, commonly referred to as a sulfonamide compound, belongs to a class of biologically significant molecules known for their diverse therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H20N2O4S2
- Molecular Weight : 416.51 g/mol
- CAS Number : 41595-29-3
The compound features a sulfonamide group, which is crucial for its biological activity. The sulfonamide moiety is known for its role in inhibiting bacterial growth and has been extensively studied in the context of antibiotic development.
Sulfonamides, including the compound , primarily act by inhibiting the enzyme dihydropteroate synthase (DHPS), which is essential for folate synthesis in bacteria. This inhibition leads to a depletion of folate, ultimately hindering bacterial growth and reproduction.
Additionally, research indicates that certain sulfonamides exhibit anticancer properties by interfering with various cellular pathways involved in tumor growth and proliferation. For instance, studies have shown that sulfonamides can induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK/ERK pathway.
Antimicrobial Activity
Sulfonamides were among the first antibiotics used to treat bacterial infections. Their broad-spectrum activity makes them effective against a variety of pathogens, including Staphylococcus aureus and Escherichia coli.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro studies demonstrated that this compound can inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells.
Case Studies
-
Antimicrobial Efficacy :
A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of various sulfonamides against resistant strains of bacteria. The findings indicated that compounds similar to this compound showed significant antibacterial activity against resistant strains, suggesting their potential use in treating multidrug-resistant infections . -
Anticancer Properties :
In a research article published in Cancer Research, the compound was tested on human breast cancer cell lines. The results demonstrated that it induced apoptosis and inhibited cell migration, indicating its potential as a therapeutic agent against breast cancer .
Data Table: Biological Activity Overview
Q & A
Q. Table 1: Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature | 80–100°C | Minimizes decomposition | |
| Solvent | THF/DMF | Enhances solubility | |
| Catalyst | Pd(PPh₃)₄ | Accelerates coupling |
How can X-ray crystallography and spectroscopic methods resolve the crystal structure and confirm molecular geometry?
Basic Research Question
- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) reveals bond lengths, angles, and supramolecular interactions (e.g., C–H⋯O hydrogen bonds). For example, the sulfonamide S–N bond length is typically 1.62–1.65 Å, confirming resonance stabilization .
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–8.1 ppm, while sulfonamide protons are deshielded (δ 10–12 ppm) .
- FT-IR : S=O stretches at 1150–1350 cm⁻¹ and N–H bends at 1530–1650 cm⁻¹ validate functional groups .
Advanced Consideration : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking contributes 5–10% to crystal packing) .
What computational approaches predict binding affinity and interaction mechanisms with enzymes like carbonic anhydrase?
Advanced Research Question
- Molecular docking (AutoDock/Vina) : Dock the sulfonamide into the enzyme’s active site (PDB: 1CA2). The sulfonamide group coordinates Zn²⁺ via the deprotonated nitrogen, while aryl groups occupy hydrophobic pockets .
- QSAR modeling : Use Hammett constants (σ) of substituents to correlate electronic effects with inhibition constants (Ki). Para-methyl groups enhance activity (σ = -0.17) by reducing steric hindrance .
- MD simulations : Simulate binding stability (10–100 ns) to assess conformational changes in the enzyme-ligand complex .
Q. Table 2: Predicted Binding Energies
| Enzyme | ΔG (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| Carbonic Anhydrase II | -9.2 | Zn²⁺ coordination | |
| Serine Protease | -6.8 | H-bond with catalytic triad |
How should researchers address discrepancies in biological activity data across studies?
Advanced Research Question
- Source identification : Check for synthetic impurities (e.g., unreacted intermediates in ) or polymorphic crystal forms .
- Assay standardization : Use consistent enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH 7.4 vs. 8.0) .
- Statistical validation : Apply ANOVA to compare IC₅₀ values across studies, accounting for batch-to-batch variability .
What strategies enhance solubility without compromising target binding efficiency?
Advanced Research Question
- Structural modifications :
- Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes for in vitro assays .
What are best practices for characterizing synthetic intermediates and by-products?
Basic Research Question
- HPLC-MS : Monitor reaction progress with C18 columns (ACN/H₂O gradient) and ESI+ detection. Key intermediates show [M+H]⁺ peaks at m/z 350–450 .
- TLC : Use silica plates (ethyl acetate/hexane 3:7) to track coupling reactions. UV visualization at 254 nm detects aryl intermediates .
- NMR spiking : Add authentic samples to reaction mixtures to confirm identity of ambiguous peaks .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
